molecular formula C16H24N2O4 B13716728 tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate

Katalognummer: B13716728
Molekulargewicht: 308.37 g/mol
InChI-Schlüssel: SUUMSDBKMPUQOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate as a reagent.

    Functionalization of the phenoxy group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and stringent reaction conditions to ensure purity and consistency.

Analyse Chemischer Reaktionen

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where azetidine derivatives have shown promise.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has a similar azetidine core but different substituents, leading to distinct chemical and biological properties.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other azetidine derivatives.

Eigenschaften

Molekularformel

C16H24N2O4

Molekulargewicht

308.37 g/mol

IUPAC-Name

tert-butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C16H24N2O4/c1-5-20-14-8-11(6-7-13(14)17)21-12-9-18(10-12)15(19)22-16(2,3)4/h6-8,12H,5,9-10,17H2,1-4H3

InChI-Schlüssel

SUUMSDBKMPUQOH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)OC2CN(C2)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.